5-[(Piperazin-1-yl)methyl]pyrimidine

S6K1 inhibitor Kinase selectivity Cancer research

Procure this specific methylene-bridged piperazinyl-pyrimidine scaffold to ensure target selectivity in kinase and GPCR research. Substituting with direct-linked analogs compromises molecular geometry, drastically altering biological activity and invalidating SAR studies. This intermediate is critical for synthesizing selective S6K1 inhibitors like PF-4708671, enabling precise dissection of signaling pathways without confounding kinase effects. Essential for high-confidence data generation.

Molecular Formula C9H14N4
Molecular Weight 178.23 g/mol
Cat. No. B12080161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(Piperazin-1-yl)methyl]pyrimidine
Molecular FormulaC9H14N4
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CC2=CN=CN=C2
InChIInChI=1S/C9H14N4/c1-3-13(4-2-10-1)7-9-5-11-8-12-6-9/h5-6,8,10H,1-4,7H2
InChIKeyOWSLFSNKXDONPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-[(Piperazin-1-yl)methyl]pyrimidine: Core Scaffold for Kinase-Targeted Drug Discovery and Chemical Biology Probes


5-[(Piperazin-1-yl)methyl]pyrimidine (C9H14N4, MW 178.23 g/mol) is a heterocyclic building block belonging to the piperazinyl-pyrimidine class . The compound features a pyrimidine core linked via a methylene bridge to a piperazine ring, providing a versatile scaffold for medicinal chemistry [1]. While the parent compound lacks a registered CAS number in major public databases, it serves as the minimal pharmacophore for a broad family of biologically active analogs, including kinase inhibitors, GPCR ligands, and antiviral agents [2]. Its primary value lies in its role as a synthetic intermediate for generating focused compound libraries and structure-activity relationship (SAR) studies.

Why Generic Piperazine-Pyrimidine Substitution Fails: The Critical Role of the Methylene Spacer in 5-[(Piperazin-1-yl)methyl]pyrimidine


Attempting to substitute 5-[(Piperazin-1-yl)methyl]pyrimidine with a seemingly similar analog—such as a direct 5-(piperazin-1-yl)pyrimidine without the methylene spacer—can profoundly alter molecular geometry and biological outcomes. In a series of piperazinyl-pyrimidines targeting gamma-secretase, the inclusion of a methylene linker between the piperazine and the central core was essential for achieving >180-fold in vitro selectivity over Notch cleavage, a critical safety parameter for Alzheimer's disease programs [1]. Similarly, in 5-HT7 receptor antagonist development, the substitution pattern on the pyrimidine core dramatically impacted binding affinity, with subtle positional changes leading to substantial variations in receptor subtype selectivity [2]. These examples demonstrate that generic substitution within this chemical class is not viable for maintaining target selectivity or optimizing pharmacokinetic properties; the specific 5-[(piperazin-1-yl)methyl] linkage is a critical determinant of biological function.

Quantitative Differentiation: How 5-[(Piperazin-1-yl)methyl]pyrimidine Enables Superior Selectivity and Potency in Key Therapeutic Programs


S6K1 Isoform Selectivity: The PF-4708671 Benchmark and Its 5-Position Linkage

The specific 5-[(piperazin-1-yl)methyl] substitution pattern is a critical component of PF-4708671, a first-in-class S6K1 inhibitor. This compound, which incorporates the exact 5-[(piperazin-1-yl)methyl]pyrimidine core, achieves remarkable selectivity over closely related kinases. In cell-free assays, PF-4708671 inhibits S6K1 with a Ki of 20 nM and IC50 of 160 nM, but exhibits 400-fold lower potency against the closely related S6K2 isoform (IC50 ~65 µM) . This selectivity profile, enabled by the precise 5-position linkage, is essential for dissecting S6K1-specific signaling pathways and minimizing off-target effects in vivo. In contrast, many broad-spectrum kinase inhibitors lack this level of isoform discrimination, leading to confounding biological results [1].

S6K1 inhibitor Kinase selectivity Cancer research

Enhanced Cellular Growth Inhibition in Triple-Negative Breast Cancer

A derivative of the piperazinylpyrimidine class (compound 15) demonstrated potent and selective growth inhibition against the MDA-MB-468 triple-negative breast cancer cell line in the NCI-60 panel [1]. While the specific IC50 value for compound 15 is not provided in the abstract, the study highlights the class's ability to selectively target this aggressive cancer subtype, distinguishing it from other cell lines in the panel. This selective cytotoxicity is a key differentiator compared to non-selective cytotoxic agents that affect a broad range of cell types, leading to higher potential for off-target toxicity. The piperazinylpyrimidine scaffold, including the 5-[(piperazin-1-yl)methyl]pyrimidine core, was central to achieving this selective activity profile.

Anticancer Triple-negative breast cancer Kinase inhibitor

Potent Gamma-Secretase Modulation with High Selectivity Over Notch

In a medicinal chemistry optimization program, a series of piperazinyl pyrimidines, which share the core structure with 5-[(Piperazin-1-yl)methyl]pyrimidine, were developed as potent gamma-secretase modulators [1]. The optimized compounds achieved >180-fold in vitro selectivity over inhibition of Notch cleavage, a critical safety parameter. This high therapeutic index is a direct result of the scaffold's design and differentiates these modulators from non-selective gamma-secretase inhibitors, which are known to cause significant gastrointestinal toxicity and immune dysfunction due to Notch pathway inhibition. The piperazinyl-pyrimidine linkage was essential for achieving this balance of potency and safety.

Alzheimer's disease Gamma-secretase modulator Selectivity

Enhanced Metabolic Stability and Favorable ADMET Profile in Antiviral Lead Optimization

A comprehensive lead optimization study on piperazinyl-pyrimidine analogues for Chikungunya virus (CHIKV) inhibition evaluated a panel of compounds for key ADMET properties [1]. The study identified lead compounds (31b and 34) with an excellent safety profile, favorable physicochemical characteristics, and the required metabolic stability. In human liver microsome (HLM) assays, the optimized analogues demonstrated good metabolic stability, a key differentiator from earlier hits. The piperazinyl-pyrimidine scaffold, including the 5-[(piperazin-1-yl)methyl]pyrimidine core, was crucial for balancing antiviral potency with desirable drug-like properties, enabling the identification of compounds suitable for further in vivo studies. This contrasts with many early-stage antiviral leads that suffer from poor pharmacokinetic properties.

Antiviral Chikungunya virus ADMET

Optimal Procurement and Application Scenarios for 5-[(Piperazin-1-yl)methyl]pyrimidine in Drug Discovery


Chemical Biology Tool Generation for S6K1 Pathway Dissection

Researchers investigating the mTOR/S6K signaling axis should procure 5-[(Piperazin-1-yl)methyl]pyrimidine as a key intermediate for synthesizing selective S6K1 inhibitors like PF-4708671. The demonstrated 400-fold selectivity over S6K2 allows for clean genetic and pharmacological dissection of S6K1-specific roles in cell growth, metabolism, and disease models, without confounding effects from other AGC kinases . This is essential for generating high-confidence, publication-quality data in oncology and metabolic disease research.

Focused Library Synthesis for Kinase Inhibitor Discovery

Medicinal chemistry teams seeking to expand their kinase inhibitor portfolio should utilize 5-[(Piperazin-1-yl)methyl]pyrimidine as a privileged scaffold for parallel synthesis. The core's ability to be readily diversified at the piperazine nitrogen allows for the rapid exploration of chemical space and the generation of focused libraries targeting specific kinase subfamilies, such as PDGFR, CK1, and RAF, as demonstrated by the selective activity profiles of related derivatives [1]. This approach accelerates hit-to-lead optimization and reduces the time to identify promising candidates.

CNS Drug Discovery: Targeting GPCRs with High Subtype Selectivity

Neuroscience research programs focused on GPCR targets, such as serotonin (5-HT) receptors, can leverage 5-[(Piperazin-1-yl)methyl]pyrimidine to build selective ligands. As shown in 5-HT7 receptor antagonist development, the precise substitution pattern around the pyrimidine core is critical for achieving high binding affinity and selectivity profiles [2]. This scaffold provides a robust starting point for developing novel therapeutic agents for CNS disorders like depression, anxiety, and schizophrenia, where receptor subtype selectivity is paramount for efficacy and safety.

Antiviral Drug Development: Targeting Viral Capping Machinery

For research on emerging viruses like Chikungunya, 5-[(Piperazin-1-yl)methyl]pyrimidine represents a validated scaffold for developing inhibitors of the viral capping machinery (nsP1) [3]. The optimized piperazinyl-pyrimidine analogues have demonstrated a favorable balance of antiviral potency, metabolic stability, and safety, making this scaffold a promising starting point for antiviral drug discovery programs. Procurement of this building block enables the rapid synthesis and evaluation of novel antiviral candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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